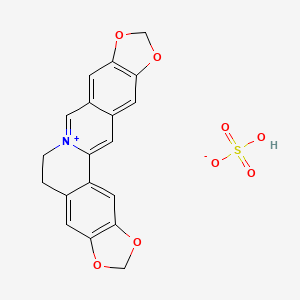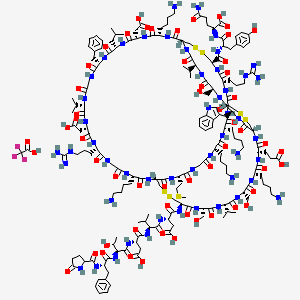![molecular formula C26H30N2O5 B12103642 Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a benzyl ester group, a carbamate-protected amino group, and an octahydrocyclopenta[b]pyrrole core. Its molecular formula is C26H30N2O5, and it has a molecular weight of 450.53 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Octahydrocyclopenta[b]pyrrole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Ester Group: This is usually achieved through esterification reactions using benzyl alcohol and suitable activating agents like DCC (dicyclohexylcarbodiimide).
Carbamate Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like KMnO4 or CrO3.
Reduction: Reduction of the ester group to an alcohol can be achieved using LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the carbamate-protected amino group, often using reagents like NaH or K2CO3.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF (dimethylformamide).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Proteomics Research: Used in the study of protein interactions and functions.
Industry:
Material Science:
Mécanisme D'action
The compound’s mechanism of action is largely dependent on its functional groups. The carbamate group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl ester group can undergo hydrolysis, releasing the active drug moiety in a controlled manner .
Comparaison Avec Des Composés Similaires
- Benzyl 1-(2-amino-2-oxoethyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
- Benzyl 1-(2-(((methoxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
Uniqueness: Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl-protected amino group makes it particularly useful in peptide synthesis and drug development.
Propriétés
Formule moléculaire |
C26H30N2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
benzyl 1-[2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C26H30N2O5/c1-18(27-26(31)33-17-20-11-6-3-7-12-20)24(29)28-22-14-8-13-21(22)15-23(28)25(30)32-16-19-9-4-2-5-10-19/h2-7,9-12,18,21-23H,8,13-17H2,1H3,(H,27,31) |
Clé InChI |
FQGLITLMBXNLFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)




